molecular formula C17H17NO B13037283 (3R)-3-Amino-3-(2-anthryl)propan-1-OL

(3R)-3-Amino-3-(2-anthryl)propan-1-OL

Cat. No.: B13037283
M. Wt: 251.32 g/mol
InChI Key: XZRHTZQOMZSCEJ-QGZVFWFLSA-N
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Description

(3R)-3-Amino-3-(2-anthryl)propan-1-OL is a chiral amino alcohol compound. Chiral amino alcohols are important in organic chemistry due to their role as intermediates in the synthesis of various pharmaceuticals and fine chemicals. The presence of both an amino group and a hydroxyl group in the molecule allows it to participate in a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2-anthryl)propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-anthraldehyde and a chiral amine.

    Formation of Intermediate: The initial step involves the condensation of 2-anthraldehyde with the chiral amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amino alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of a suitable precursor.

    Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer from a racemic mixture.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2-anthryl)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: Both the amino and hydroxyl groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield an anthryl ketone, while substitution reactions may produce various anthryl derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(2-anthryl)propan-1-OL has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a ligand in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-anthryl)propan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(2-anthryl)propan-1-OL: The enantiomer of the compound, with similar chemical properties but different biological activity.

    3-Amino-1-phenylpropan-1-OL: A structurally similar compound with a phenyl group instead of an anthryl group.

    3-Amino-3-(2-naphthyl)propan-1-OL: Another similar compound with a naphthyl group.

Uniqueness

(3R)-3-Amino-3-(2-anthryl)propan-1-OL is unique due to the presence of the anthryl group, which imparts distinct chemical and physical properties. The chiral center also contributes to its uniqueness, as it can exist in different enantiomeric forms with varying biological activities.

Properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

(3R)-3-amino-3-anthracen-2-ylpropan-1-ol

InChI

InChI=1S/C17H17NO/c18-17(7-8-19)15-6-5-14-9-12-3-1-2-4-13(12)10-16(14)11-15/h1-6,9-11,17,19H,7-8,18H2/t17-/m1/s1

InChI Key

XZRHTZQOMZSCEJ-QGZVFWFLSA-N

Isomeric SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[C@@H](CCO)N

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(CCO)N

Origin of Product

United States

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